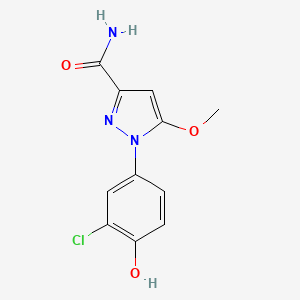
3-Carbamoyl-1-(3-chloro-4-hydroxyphenyl)-5-methoxypyrazole
Übersicht
Beschreibung
3-Carbamoyl-1-(3-chloro-4-hydroxyphenyl)-5-methoxypyrazole, also known as CHMP, is a synthetic compound that has gained significant attention in scientific research. It is a pyrazole derivative that has shown promising results in various studies due to its unique chemical structure and properties.
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis
Deoxygenation and Substitution Reactions : Research on related compounds, such as 1-methoxypyrazole 2-oxides, has revealed interesting reactions like acyloxy migration and abnormal reactions with phosphorus trichloride, leading to chloromethylpyrazoles. This can provide insights into the chemical behavior and potential synthetic routes for compounds like 3-Carbamoyl-1-(3-chloro-4-hydroxyphenyl)-5-methoxypyrazole (Boyle & Jones, 1973).
Novel Synthesis Methods : Another study discusses the synthesis of chloro and methoxycarbonyl substituted arylpyrazoles, providing a framework that could be applied to synthesize variants of 3-Carbamoyl-1-(3-chloro-4-hydroxyphenyl)-5-methoxypyrazole (Baldoli et al., 1989).
Bioevaluation and Antimicrobial Activity
Potential Antidiabetic Properties : Compounds like 1-carbamoyl-3,5-diphenyl-4-arylazopyrazoles have been synthesized and evaluated for potential antidiabetic properties. This suggests possible biological applications for similar compounds (Garg & Singh, 1970).
Antimicrobial Evaluation : Novel halopyrazole derivatives have demonstrated good antibacterial and antifungal activities. Research on these derivatives can inform the potential antimicrobial applications of 3-Carbamoyl-1-(3-chloro-4-hydroxyphenyl)-5-methoxypyrazole (Siddiqui et al., 2013).
Molecular Structures and Supramolecular Assembly
- Structural Analysis : Studies on reduced bipyrazoles derived from simple pyrazole precursors have emphasized the importance of molecular structures and supramolecular assembly, which is crucial for understanding the behavior and potential applications of 3-Carbamoyl-1-(3-chloro-4-hydroxyphenyl)-5-methoxypyrazole (Cuartas et al., 2017).
Corrosion Inhibition
- Corrosion Control : The inhibition performance of related compounds in acidic environments has been researched, suggesting the potential use of 3-Carbamoyl-1-(3-chloro-4-hydroxyphenyl)-5-methoxypyrazole in corrosion control (Bentiss et al., 2009).
Eigenschaften
IUPAC Name |
1-(3-chloro-4-hydroxyphenyl)-5-methoxypyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O3/c1-18-10-5-8(11(13)17)14-15(10)6-2-3-9(16)7(12)4-6/h2-5,16H,1H3,(H2,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGPLHFYMJKFTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NN1C2=CC(=C(C=C2)O)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00228585 | |
| Record name | 3-Carbamoyl-1-(3-chloro-4-hydroxyphenyl)-5-methoxypyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00228585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Carbamoyl-1-(3-chloro-4-hydroxyphenyl)-5-methoxypyrazole | |
CAS RN |
77935-72-9 | |
| Record name | 3-Carbamoyl-1-(3-chloro-4-hydroxyphenyl)-5-methoxypyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077935729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Carbamoyl-1-(3-chloro-4-hydroxyphenyl)-5-methoxypyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00228585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Naphtho[2,3-b]furan-4,9-dione](/img/structure/B1206112.png)
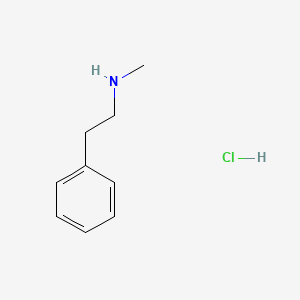
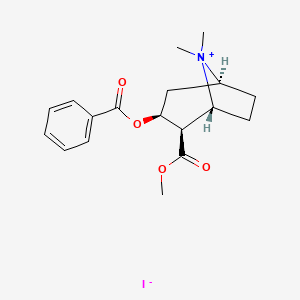
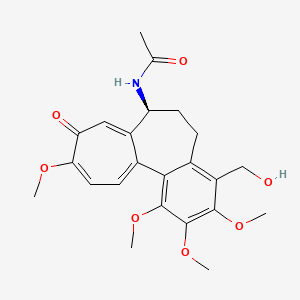
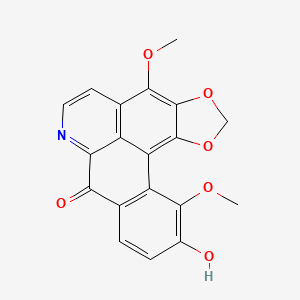
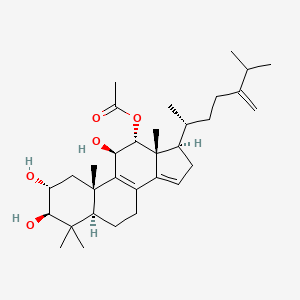
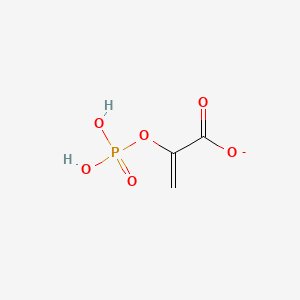
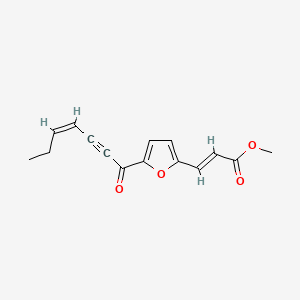

![1-(2,5-Dimethoxyphenyl)-2-[[5-(2-furanyl)-4-propyl-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1206129.png)
![2-[[4-(2,5-dimethylphenyl)-5-(2-methyl-3-furanyl)-1,2,4-triazol-3-yl]thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B1206130.png)
